molecular formula C6H9BN2O2 B14852340 3-Amino-2-methylpyridine-5-boronic acid

3-Amino-2-methylpyridine-5-boronic acid

Cat. No.: B14852340
M. Wt: 151.96 g/mol
InChI Key: UAJYYZIQGVZYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methylpyridine-5-boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of an amino group, a methyl group, and a boronic acid moiety attached to a pyridine ring. The unique combination of these functional groups makes it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylpyridine-5-boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylpyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Radical Initiators: Used in protodeboronation reactions.

    Oxidizing Agents: Used for converting the boronic acid moiety into other functional groups.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alkanes: Formed through protodeboronation.

    Various Functionalized Pyridines: Formed through oxidation and amination reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylpyridine-5-boronic acid in various reactions involves the formation of boron-carbon bonds, which are crucial for the stability and reactivity of the compound. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The amino and methyl groups on the pyridine ring can also participate in various interactions, enhancing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylpyridine-5-boronic acid is unique due to the presence of both an amino group and a boronic acid moiety on the same pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(5-amino-6-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,8H2,1H3

InChI Key

UAJYYZIQGVZYLU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.